molecular formula C30H24P2 B085067 1,2-Bis(diphenylphosphino)benzene CAS No. 13991-08-7

1,2-Bis(diphenylphosphino)benzene

Cat. No. B085067
CAS RN: 13991-08-7
M. Wt: 446.5 g/mol
InChI Key: NFRYVRNCDXULEX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Dppbz and related ligands can be synthesized through various methods. For example, 2,3-Bis(diphenylphosphino)-1,4-diazadienes, structurally related to dppbz, are synthesized using novel ligands for transition metals, demonstrating the versatility of phosphine ligands in forming complex metal structures (Walther et al., 2003).

Molecular Structure Analysis

The molecular structure of dppbz complexes is determined by X-ray diffraction, revealing diverse coordination geometries. For instance, the synthesis and crystal structure analysis of 1,2-bis[2-(2,4,6-tri-tert-butylphenyl)phosphanediylmethyl]benzene, a derivative of dppbz, show the formation of novel chelated and cyclometallated complexes, emphasizing the impact of dppbz and its derivatives on metal coordination (Jouaiti et al., 1996).

Chemical Reactions and Properties

Dppbz acts as a catalyst and ligand in various chemical reactions, such as selective cleavage of carbon-halogen bonds in iron-catalyzed cross-coupling reactions. This demonstrates its role in facilitating access to polyfluorinated aromatic compounds through iron-catalyzed fluoroaromatic coupling reactions (Hatakeyama et al., 2009).

Physical Properties Analysis

The physical properties of dppbz and its complexes, such as luminescence, can be significantly altered through structural modifications. For example, the Ag(I) complex with dppbz exhibits reversible luminescent mechanochromism, changing color upon grinding and heating due to intermolecular interactions (Tsukuda et al., 2010).

Chemical Properties Analysis

The chemical properties of dppbz, such as its reactivity and coordination behavior, are explored through its interactions with metals. Cyclometallation reactions of dppbz with nickel(II), palladium(II), and platinum(II) highlight its versatility as a ligand capable of forming stable complexes with different metal centers, impacting the ligand geometry and the overall reactivity of the complexes (Rimml & Venanzi, 1983).

Scientific Research Applications

  • Catalysis in Fluoroaromatic Coupling Reactions : 1,2-Bis(diphenylphosphino)benzene is used as a catalytic modulator in iron-catalyzed fluoroaromatic coupling reactions. It facilitates the selective cleavage of sp(3)-carbon-halogen bonds in cross-coupling between polyfluorinated arylzinc reagents and alkyl halides, enabling easy and practical access to polyfluorinated aromatic compounds (Hatakeyama et al., 2009).

  • Synthesis of Chiral Palladium and Platinum Complexes : It's used in the synthesis of chiral palladium(II) and platinum(II) complexes. These complexes serve as catalysts in asymmetric Aldol reactions, essential for producing various organic compounds (Longmire et al., 1998).

  • Hydroformylation of Organic Compounds : Platinum complexes with 1,2-Bis(diphenylphosphino)benzene ligands are used in the hydroformylation of 1-octene, a process critical for the synthesis of aldehydes from alkenes (Vlugt et al., 2005).

  • C-C and C-N Bond Coupling Catalysis : It acts as a precursor in ruthenium-based catalysts for Suzuki-type C-C coupling and Buchwald-type C-N coupling reactions. These reactions are fundamental in forming carbon-carbon and carbon-nitrogen bonds in organic chemistry (Mukherjee et al., 2018).

  • Synthesis of Unsymmetrical Diarylmethanes : 1,2-Bis(diphenylphosphino)benzene is used in rhodium-catalyzed reactions to produce unsymmetrical diarylmethanes, vital intermediates in organic synthesis (Li et al., 2014).

  • Luminescent Mechanochromism : Silver(I) complexes containing 1,2-Bis(diphenylphosphino)benzene exhibit reversible luminescent mechanochromism. This property is crucial for materials that change color under mechanical stimuli, with applications in sensors and displays (Tsukuda et al., 2010).

  • High-Temperature Hydrogen Sorption : Porous coordination polymers based on 1,2-Bis(diphenylphosphino)benzene exhibit unusual and fully reversible hydrogen sorption at high temperatures, indicating potential applications in hydrogen storage and gas separation technologies (Bohnsack et al., 2013).

Safety And Hazards

According to the safety data sheet, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity can occur after a single exposure, with the respiratory system being a target organ . It is recommended to avoid dust formation, avoid breathing vapors, mist or gas, and use personal protective equipment as required .

properties

IUPAC Name

(2-diphenylphosphanylphenyl)-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24P2/c1-5-15-25(16-6-1)31(26-17-7-2-8-18-26)29-23-13-14-24-30(29)32(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRYVRNCDXULEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333306
Record name 1,2-Bis(diphenylphosphino)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(diphenylphosphino)benzene

CAS RN

13991-08-7
Record name 1,2-Bis(diphenylphosphino)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Bis(diphenylphosphino)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,630
Citations
M Osawa, I Kawata, S Igawa, M Hoshino… - … A European Journal, 2010 - Wiley Online Library
Tetrahedral gold(I) complexes containing the diphosphane ligand (dppb=1,2‐bis(diphenylphosphino)benzene), [Au(dppb) 2 ]X [X=Cl (1), Br (2), I (3), NO 3 (4), BF 4 (5), PF 6 (6), B(C 6 …
A Tsuboyama, K Kuge, M Furugori, S Okada… - Inorganic …, 2007 - ACS Publications
Studies on synthesis, structures, and photophysics have been carried out for a series of luminescent copper(I) halide complexes with the chelating ligand, 1,2-bis[diphenylphosphino]…
Number of citations: 381 pubs.acs.org
C Hahn, L Cruz, A Villalobos, L Garza… - Dalton Transactions, 2014 - pubs.rsc.org
The gold(I) complex [Au(dppbO)Cl] was synthesized by reaction of Na[AuCl4]·2H2O with 1,2-bis(diphenylphosphino)benzene (dppb) in the presence of water. This is a new method for …
Number of citations: 20 pubs.rsc.org
T Hatakeyama, Y Kondo, Y Fujiwara… - Chemical …, 2009 - pubs.rsc.org
A catalytic amount of 1,2-bis(diphenylphosphino)benzene (DPPBz) achieves selective cleavage of sp3-carbon–halogen bond in the iron-catalysed cross-coupling between …
Number of citations: 72 pubs.rsc.org
MC Neary, PJ Quinlivan, G Parkin - Inorganic Chemistry, 2018 - ACS Publications
Zerovalent nickel compounds which feature 1,2-bis(diphenylphosphino)benzene (dppbz) were obtained via the reactivity of dppbz towards Ni(PMe 3 ) 4 , which affords sequentially (…
Number of citations: 19 pubs.acs.org
H Chea, HS Sim, J Yun - Advanced Synthesis & Catalysis, 2009 - scholarworks.bwise.kr
An efficient copper catalyst system for the beta-boration of alpha,beta-unsaturated amides has been developed. Copper-bisphosphine complexes with small bite angles generate …
Number of citations: 156 scholarworks.bwise.kr
RW Reed, B Santarsiero, RG Cavell - Inorganic chemistry, 1996 - ACS Publications
Selective azide mono-oxidation of o-bis(phosphines) such as o-bis(diphenylphosphino)benzene and other bis(phosphines) with cis-substituents on a rigid backbone such as an …
Number of citations: 49 pubs.acs.org
K Mashima, T Nakamura, Y Matsuo, K Tani - Journal of Organometallic …, 2000 - Elsevier
We report a practical one-pot synthesis of dialkylammonium salts of anionic dinuclear ruthenium complexes having chelating diphosphine ligands, BINAPs and DPB, with formula of […
Number of citations: 51 www.sciencedirect.com
E Szłyk, R Kucharek, I Szymańska, L Pazderski - Polyhedron, 2003 - Elsevier
Cu(I) complexes with 1,3-bis(diphenylphosphino)propane (dppp), 1,2-bis(diphenylphosphino)benzene (dppB) and perfluorinated carboxylates of the general formula [Cu(diphosphine) …
Number of citations: 16 www.sciencedirect.com
W Levason, G Reid, M Webster - Acta Crystallographica Section C …, 2006 - scripts.iucr.org
The structures of the compounds 1,2-bis(diphenylphosphino)benzene, C30H24P2, [2-(diphenylphosphino)phenyl]methyldiphenylphosphonium iodide, C31H27P2+·I−, and [2-(…
Number of citations: 16 scripts.iucr.org

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